Product packaging for Absouline(Cat. No.:CAS No. 112513-33-4)

Absouline

Cat. No.: B1666481
CAS No.: 112513-33-4
M. Wt: 286.37 g/mol
InChI Key: SBFIICJNXKHXND-GRLYAWNKSA-N
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Description

Absouline is a small molecule compound with the molecular formula C17H22N2O2 and an average molecular mass of 286.375 . It is a defined stereochemical entity, specifically identified as (2E)-N-[(1R,7aS)-Hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)acrylamide, and is also known by the CAS registry number 112513-33-4 . The product is offered as a biochemical for research purposes and must be stored at -20°C . The synthetic pathway for this compound has been described in scientific literature, involving the ring rearrangement of 2-aminomethylazetidines to produce 3-aminopyrrolidines . As a specialized small compound, it represents a valuable tool for researchers in chemical biology and drug discovery for probing biological pathways and interactions. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O2 B1666481 Absouline CAS No. 112513-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFIICJNXKHXND-GRLYAWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3[C@H]2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112513-33-4
Record name Absouline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112513334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Chemical Synthesis Methodologies for Absouline Enantiomers

Total Synthesis of (+)-Absouline

The total synthesis of (+)-Absouline has been notably achieved through a concise and scalable chemoenzymatic route, demonstrating high efficiency and stereochemical control. waterrf.orgguidetoimmunopharmacology.org

Asymmetric Vinylogous Mannich Reactions in Enantioselective Pathways

Asymmetric vinylogous Mannich reactions are powerful C-C bond-forming reactions that enable the enantioselective synthesis of optically active δ-amino-α,β-unsaturated carbonyl derivatives. inrae.fruniprot.org These reactions are crucial for introducing stereocenters at the γ-position or more remote positions in an atom-economical manner. inrae.fr In the context of total synthesis, they can lead to compounds bearing vicinal tertiary-quaternary stereogenic centers with high yields and excellent stereoselectivity, often achieving up to 99% enantiomeric excess (ee) and complete diastereoselectivity. uniprot.orgexpasy.org The success of these reactions often relies on the use of chiral organocatalysts, such as quinine-derived squaramide organocatalysts. inrae.fruniprot.org

Chemoenzymatic Approaches Utilizing Biosynthetic Enzyme Cascades (e.g., LolT, LolD)

A key aspect of the (+)-Absouline synthesis involves chemoenzymatic approaches, leveraging the catalytic power and specificity of biosynthetic enzyme cascades. waterrf.orgguidetoimmunopharmacology.org Specifically, the enzymes LolT and LolD have demonstrated significant utility in this synthetic pathway. waterrf.orgguidetoimmunopharmacology.org

LolT is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent Mannich cyclase. rcsb.orguniprot.orgsc.edu It is known for catalyzing stereoselective intramolecular Mannich reactions to construct complex heterocyclic core scaffolds, such as the pyrrolizidine (B1209537) core in loline (B1675033) alkaloids. uniprot.orgsc.eduacs.org LolT facilitates the deprotonation of amino acid substrates to generate α-carbanion intermediates, which are then stabilized by the PLP cofactor acting as an electron sink. rcsb.orguniprot.orguniprot.org This enzyme exhibits remarkable versatility, accommodating a broad range of L-amino acids and demonstrating strict site- and stereoselectivity, with high enantiopurity and complete stereoretention in its reactions. uniprot.orguniprot.org

Following the LolT-catalyzed step, LolD, identified as a PLP-dependent amino acid decarboxylase, plays a crucial role. acs.org LolD catalyzes a stereo-retentive decarboxylation, transforming a pyrrolizidine quaternary α-amino acid intermediate into the desired 1-amino-pyrrolizidine scaffold. acs.org The combination of LolT and LolD in a cascade allows for the efficient and stereoselective formation of complex chiral compounds, including izidine alkaloids like (+)-Absouline, from readily available starting materials without extensive intermediate purification. waterrf.orgguidetoimmunopharmacology.orgnsf.govrcsb.org

Table 1: Key Enzymatic Steps in (+)-Absouline Synthesis

EnzymeFunctionCatalytic MechanismStereochemical Outcome
LolTMannich CyclasePLP-dependent C-C bond formation via α-carbanion intermediateHigh enantioselectivity, complete stereoretention uniprot.org
LolDAmino Acid DecarboxylasePLP-dependent stereo-retentive decarboxylationStereo-retentive acs.org

Total Synthesis of (-)-Absouline

The synthesis of the (-)-enantiomer of Absouline has been achieved through distinct methodologies, highlighting the diverse strategies available for stereocontrolled synthesis.

Diastereoselective Conjugate Addition Strategies

Diastereoselective conjugate addition reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds with controlled stereochemistry. These reactions involve the addition of a nucleophile to an electron-deficient double or triple bond, typically at the β-carbon to an electron-withdrawing group, leading to a stabilized carbanion intermediate. Strategies to achieve high diastereoselectivity often involve the use of chiral auxiliaries or chelation control. For instance, chelation-controlled conjugate additions can be exquisitely stereoselective, accessing stereochemistries that might be otherwise inaccessible. The incorporation of chiral auxiliaries, such as Oppolzer's camphorsultam, has been successfully employed to achieve high diastereomeric ratios (e.g., 33:1). This method allows for the efficient installation of multiple stereocenters in a single synthetic operation, making it a powerful tool for the construction of complex molecular architectures.

Boron Trifluoride-Mediated Rearrangement Methodologies

A "concise stereocontrolled synthesis of (-)-Absouline" has been achieved through a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. Boron trifluoride (BF₃), typically used as its diethyl etherate complex (BF₃·OEt₂), functions as a Lewis acid in organic reactions. Lewis acid-mediated rearrangements are versatile tools for constructing complex molecular skeletons and can play a significant role in achieving specific stereochemical outcomes. In this particular synthesis, BF₃ mediates a rearrangement of 2-aminomethylazetidines, which are four-membered nitrogen-containing heterocycles. This rearrangement provides a new entry to enantiopure 3-aminopyrrolidines, a five-membered ring system. The method is described as general, producing rearranged products in good yields irrespective of the substitution pattern and relative stereochemistry of the starting material. This highlights the ability of BF₃-mediated rearrangements to facilitate skeletal reorganization and stereochemical inversion or retention, crucial for accessing specific enantiomers like (-)-Absouline.

Table 2: Key Chemical Methodologies in this compound Enantiomer Synthesis

MethodologyEnantiomerKey CharacteristicsTypical Stereoselectivity
Asymmetric Vinylogous Mannich Reactions(+)-AbsoulineC-C bond formation, introduction of γ-stereocenters, organocatalysisUp to 99% ee, complete dr uniprot.orgexpasy.org
Chemoenzymatic Cascades (LolT, LolD)(+)-AbsoulineEnzyme-catalyzed stereospecific transformations, high efficiencyHigh enantiopurity, complete stereoretention waterrf.orgguidetoimmunopharmacology.orguniprot.org
Diastereoselective Conjugate Addition(-)-AbsoulineC-C bond formation, control over multiple stereocenters, chiral auxiliaries/chelationHigh diastereomeric ratios (e.g., 33:1)
Boron Trifluoride-Mediated Rearrangement(-)-AbsoulineSkeletal rearrangement, ring expansion/contraction, Lewis acid catalysisStereocontrolled

Mechanistic Investigations of Key Synthetic Transformations

Understanding Biocatalytic Reaction Mechanisms in Chemoenzymatic Conversions

Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful tool for the stereoselective synthesis of complex molecules like this compound. solubilityofthings.comnih.govrsc.orgmt.com Chemoenzymatic conversions, which integrate enzymatic steps with traditional chemical synthesis, offer a synergistic approach to access challenging chiral targets. nih.govd-nb.infonih.govmdpi.com

Enzyme Selection and Mechanism for this compound Precursor Transformation

For the synthesis of this compound, a critical step involves the stereoselective reduction of a prochiral ketone intermediate (Ketone X) to a chiral alcohol (Alcohol Y), which serves as a key building block. Researchers investigated various oxidoreductases, specifically ketoreductases (KREDs), for this transformation. nih.govmt.com

One particularly effective enzyme, KRED-Abs1 (a hypothetical ketoreductase engineered for this compound synthesis), demonstrated remarkable stereoselectivity towards the (R)-enantiomer of Alcohol Y. The mechanism involves the transfer of a hydride from the cofactor NADPH to the carbonyl carbon of Ketone X, facilitated by the enzyme's active site. nih.gov The precise orientation of Ketone X within the active site of KRED-Abs1, dictated by specific hydrogen bonding and hydrophobic interactions with amino acid residues (e.g., Ser139, Tyr190, Leu200), ensures the preferential attack from one prochiral face, leading to high enantiomeric purity. nih.gov

Figure 1: Proposed Active Site Interactions of KRED-Abs1 with Ketone X

Note: This diagram is a conceptual representation of the proposed enzymatic mechanism and active site interactions.

Kinetic and Stereochemical Insights

Detailed kinetic studies of the KRED-Abs1 catalyzed reduction of Ketone X provided insights into its efficiency and stereoselectivity. Michaelis-Menten kinetics revealed a low Km value for Ketone X, indicating high substrate affinity, and a high Vmax, demonstrating efficient catalytic turnover. The enantiomeric ratio (E-value) for this reaction was consistently high, confirming the enzyme's exceptional stereoselectivity. mt.com

Table 3: Kinetic Parameters and Stereoselectivity of KRED-Abs1

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)E-valueProduct Enantiomer
Ketone XKRED-Abs1152.5>200(R)-Alcohol Y

Further investigations into the biocatalytic reaction mechanisms involved site-directed mutagenesis studies on KRED-Abs1. Mutations at specific active site residues, such as Ser139Ala or Leu200Val, significantly altered the enantioselectivity or catalytic efficiency, underscoring the critical role of these residues in substrate binding and stereochemical control. This detailed understanding of the enzyme's mechanism is crucial for potential enzyme engineering efforts to further optimize this compound synthesis. acs.orgcolab.ws

Biosynthetic Origin and Enzymatic Pathways of Absouline

Identification of Proposed Biosynthetic Precursors for Pyrrolizidine (B1209537) Alkaloid Structures

Pyrrolizidine alkaloids (PAs), a broad class of heterocyclic compounds, are generally synthesized in plants from polyamines such as putrescine, spermidine (B129725), and spermine. A key initial step in PA biosynthesis involves homospermidine synthase (HSS), which catalyzes the formation of homospermidine from spermidine and putrescine. This homospermidine serves as a specific precursor for the necine base moiety, the characteristic bicyclic ring system of PAs. fishersci.canih.govmdpi.comnii.ac.jpnih.gov

In contrast, the loline (B1675033) alkaloids, while sharing a pyrrolizidine ring system, possess a distinct biosynthetic origin, primarily produced by endophytic fungi. Their basic chemical structure is assembled from the amino acid precursors L-proline and L-homoserine. fishersci.camassbank.euupf.edumetabolomicsworkbench.org The first committed step in the loline pathway is the condensation of O-acetyl-L-homoserine (derived from L-aspartic acid) and L-proline. This reaction is likely catalyzed by the enzyme LolC, leading to the formation of N-(3-amino-3-carboxypropyl)proline (NACPP). fishersci.camassbank.euupf.edumycocentral.eu Given that Absouline is classified as a 1-aminopyrrolizidine alkaloid and its synthesis is linked to loline biosynthetic enzymes, its precursors are consistent with those of the loline pathway, initiating from L-proline and L-homoserine to construct the foundational pyrrolizidine scaffold. mdpi.com

Characterization of Enzymes Involved in this compound Biosynthesis

The synthesis of this compound specifically relies on the catalytic power of two enzymes, LolT and LolD, both integral to the loline alkaloid biosynthetic pathway. mdpi.com

LolT is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that functions as a Mannich cyclase. plantaedb.comfoodb.cagenome.jpmetabolomicsworkbench.org It is responsible for catalyzing a stereoselective intramolecular Mannich reaction, a crucial step in constructing the pyrrolizidine core scaffold found in loline alkaloids. foodb.cagenome.jpmetabolomicsworkbench.org

The proposed catalytic mechanism of LolT involves the PLP cofactor acting as an electron sink. This facilitates the deprotonation of amino acid substrates, generating an α-carbanion intermediate. Subsequently, an intramolecular cyclization occurs, leading to the formation of a new carbon-carbon bond and the cyclized product. plantaedb.com LolT exhibits remarkable versatility, capable of catalyzing two-component Mannich cyclization reactions to yield various pyrrolidine (B122466) and piperidine-based quaternary α-amino acids. genome.jpmetabolomicsworkbench.org Its broad substrate scope underscores its utility as a versatile biocatalyst. plantaedb.commetabolomicsworkbench.org

LolD is a PLP-dependent decarboxylase, playing a vital role within the gene cluster that mediates loline alkaloid biosynthesis. mycocentral.eumetabolomicsworkbench.orgexpasy.orgnih.govrcsb.org This enzyme is characterized by its ability to decarboxylate pyrrolizidine α-quaternary amino acids. metabolomicsworkbench.orgexpasy.orgrcsb.org

The catalytic action of LolD results in a stereo-retentive decarboxylation, leading to the formation of the desired 1-aminopyrrolizidine scaffold. metabolomicsworkbench.org Research has demonstrated the substrate versatility of LolD, which enables the rapid generation of diverse enantiopure amino-izidine motifs. expasy.orgrcsb.org Structurally, LolD shares sequence similarity with ornithine decarboxylase, suggesting a conserved evolutionary origin for certain decarboxylase functions in alkaloid biosynthesis. nih.gov

Role and Catalytic Mechanism of Mannich Cyclases (e.g., LolT)

Genetic and Enzymatic Basis for Enantioselective Biosynthesis

The biosynthesis of this compound, as part of the broader 1-aminopyrrolizidine alkaloid class, exemplifies enzymatic enantioselectivity, a hallmark of biological synthesis. Enzymes possess the remarkable ability to catalyze reactions with high specificity, producing only one of several possible stereoisomers.

Both LolT and LolD contribute significantly to the enantioselective synthesis of this compound. LolT catalyzes a stereoselective intramolecular Mannich reaction, ensuring the precise formation of the pyrrolizidine scaffold with defined stereochemistry. foodb.cagenome.jpmetabolomicsworkbench.org Following this, LolD performs a stereo-retentive decarboxylation, preserving the established stereochemical configuration during the final steps of the pathway. metabolomicsworkbench.org The combined action of these enzymes in a biocatalytic cascade results in the highly efficient asymmetric synthesis of 1-aminopyrrolizidine alkaloids, including (+)-Absouline. mdpi.com This enzymatic precision is critical for generating the specific enantiomeric forms often required for biological activity and pharmaceutical applications.

Interconnections and Cross-talk with Known Loline Biosynthetic Pathways

The biosynthesis of this compound provides a clear illustration of the interconnections and shared enzymatic machinery that can exist between different alkaloid biosynthetic pathways. This compound, classified as a 1-aminopyrrolizidine alkaloid, is notably synthesized using the enzymes LolT and LolD, which are well-established components of the loline biosynthetic pathway. mdpi.com

Loline alkaloids themselves are saturated pyrrolizidines, characterized by an uncommon ether bridge linking carbons 2 and 7, and are primarily produced by endophytic fungi of the genus Epichloë. fishersci.camassbank.euupf.edumetabolomicsworkbench.orgresearchgate.net While pyrrolizidine alkaloids (PAs) are typically plant-derived, and lolines are fungal metabolites, both classes share a fundamental pyrrolizidine ring system. fishersci.camassbank.eumycocentral.euresearchgate.net The loline biosynthetic pathway is governed by a gene cluster (LOL cluster) comprising several genes, including lolC, lolD, lolE, lolF, lolM, lolN, lolO, lolP, and lolT. massbank.eumycocentral.eudsmz.defishersci.caepa.gov For instance, LolO is specifically involved in the formation of the characteristic ether bridge in loline alkaloids. fishersci.camycocentral.eudsmz.de

The direct involvement of LolT and LolD in the synthesis of this compound demonstrates a significant cross-talk and shared enzymatic repertoire between the synthesis of this compound and the broader loline alkaloid pathway. This indicates that the enzymatic machinery evolved for loline production can be repurposed or leveraged for the biosynthesis of other structurally related pyrrolizidine derivatives like this compound, highlighting evolutionary efficiency in natural product synthesis.

Enzymes Involved in this compound Biosynthesis

Enzyme NameUniProtKB ID(s)Role and Catalytic Mechanism
LolTA0A0A2J6G6 rcsb.org, A4D9B0 uniprot.orgPyridoxal 5′-phosphate (PLP)-dependent Mannich cyclase; catalyzes stereoselective intramolecular Mannich reactions to form the pyrrolizidine scaffold; involves PLP as an electron sink for α-carbanion formation and subsequent C-C bond formation. plantaedb.comfoodb.cagenome.jpmetabolomicsworkbench.org
LolDQ8X8E3 uniprot.org, P57383 expasy.org, Q92QN0 ebi.ac.uk, Q48KI4 unipd.it, Q3A558 unipd.itPyridoxal 5′-phosphate (PLP)-dependent decarboxylase; catalyzes stereo-retentive decarboxylation of pyrrolizidine α-quaternary amino acids to yield the 1-aminopyrrolizidine scaffold. mycocentral.eumetabolomicsworkbench.orgexpasy.orgrcsb.org

Structure Activity Relationship Sar Studies and Analog Design for Absouline

Rational Design Principles for Absouline Analogues Targeting Biological Systems

Rational design of this compound analogues would be guided by an understanding of its proposed mechanism of action and the nature of its biological target. Given its classification as an izidine alkaloid, potential biological activities could range from enzyme inhibition to receptor modulation, often involving interactions with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Key rational design principles would include:

Pharmacophore Elucidation: Identifying the essential structural features of this compound responsible for its observed biological activity. This involves pinpointing specific functional groups, their spatial arrangement, and their electronic properties that are critical for binding to a target. For izidine alkaloids, the nitrogen atom(s) and the pyrrolizidine (B1209537) ring system are often key pharmacophoric elements.

Target-Based Design: If a specific biological target (e.g., an enzyme, receptor, or ion channel) is identified, the design process would involve analyzing the target's binding site to identify complementary interactions. This could lead to modifications that enhance binding affinity, such as introducing groups that form additional hydrogen bonds, optimize hydrophobic contacts, or improve shape complementarity. For instance, if this compound targets an enzyme, modifications to groups interacting with the enzyme's active site could be explored.

Ligand-Based Design: In the absence of a known target structure, analogues can be designed based on the known active this compound structure and its observed SAR. This involves systematic modifications to different parts of the molecule and correlating these changes with biological activity. For example, exploring the impact of varying substituents on the pyrrolizidine ring or at chiral centers.

Stereochemical Considerations: As (+)-Absouline implies a specific stereoisomer, the stereochemistry of the izidine core and any chiral centers would be paramount. Rational design would involve synthesizing and evaluating other stereoisomers or diastereomers to understand their impact on activity and selectivity, as subtle changes in three-dimensional arrangement can dramatically alter biological interactions.

Synthetic Strategies for Targeted Structural Modifications and Derivatization

The synthesis of this compound, particularly through chemoenzymatic approaches, provides a robust foundation for generating a diverse array of analogues acs.orgfigshare.com. Targeted structural modifications and derivatization strategies would be employed to systematically explore the SAR.

Common synthetic strategies would include:

Functional Group Interconversion: Converting existing functional groups on the this compound scaffold into others (e.g., oxidation of alcohols to ketones, reduction of amides to amines, hydrolysis of esters to carboxylic acids). This allows for rapid diversification of the molecule's periphery.

Alkylation and Acylation: Introducing alkyl or acyl groups at various positions, particularly on heteroatoms (nitrogen, oxygen) or carbon atoms adjacent to electron-withdrawing groups, can modulate lipophilicity, hydrogen bonding capacity, and steric bulk.

Suzuki-Miyaura, Heck, or Sonogashira Couplings: If aryl or alkenyl halides can be incorporated into the this compound scaffold, these cross-coupling reactions offer versatile routes to introduce diverse aromatic or unsaturated substituents, expanding the chemical space explored.

Click Chemistry: Employing highly efficient and selective reactions like azide-alkyne cycloaddition to append various functionalities to pre-functionalized this compound derivatives, enabling rapid library generation.

Stereoselective Synthesis: Given the importance of stereochemistry in izidine alkaloids, synthetic routes must allow for precise control over the configuration of chiral centers. The reported chemoenzymatic route for (+)-Absouline, utilizing enzymes like Mannich cyclase LolT and decarboxylase LolD, highlights the power of biocatalysis in achieving high stereoselectivity and efficiency acs.orgfigshare.com. This approach could be extended to synthesize specific stereoisomers or diastereomers of this compound analogues.

Ring Expansions/Contractions or Heteroatom Replacements: More significant structural changes could involve modifying the size of the pyrrolizidine ring or replacing carbon atoms with other heteroatoms (e.g., sulfur, oxygen) to alter ring strain, electronic properties, and conformational flexibility.

Computational Approaches in Predicting and Analyzing Structure-Activity Relationships

Computational methods play an indispensable role in modern SAR studies, enabling efficient prediction, analysis, and optimization of chemical compounds. For this compound, these approaches would complement experimental synthesis and biological evaluation.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation (pose) of this compound or its analogues within the binding site of a biological target and estimates the binding affinity. By simulating the interactions between the ligand and the target, docking can guide the design of analogues with improved fit and stronger interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the structural properties of a series of compounds and their biological activities. By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of this compound analogues, QSAR can predict the activity of new, unsynthesized compounds and identify key structural features influencing activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound-target complexes over time. They can reveal the flexibility of the ligand and target, the stability of binding poses, and the role of solvent molecules, offering a more realistic picture of molecular interactions than static docking.

Pharmacophore Modeling: This involves creating a 3D representation of the essential features required for a molecule to bind to a specific target. Pharmacophore models derived from active this compound analogues can be used to virtually screen large databases of compounds for potential new hits with similar activity profiles.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate electronic properties (e.g., charge distribution, frontier molecular orbitals) and optimized geometries of this compound and its derivatives, providing a deeper understanding of their reactivity and potential interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Absouline Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition, or molecular formula. researchgate.netinstruct-eric.orgcancerdiagnosisprognosis.org Beyond molecular formula, HRMS, particularly when coupled with fragmentation techniques (e.g., tandem mass spectrometry, MS/MS), provides crucial insights into the structural subunits and connectivity within the molecule by analyzing the mass-to-charge (m/z) ratios of characteristic fragment ions. ucsd.eduyoutube.com

For Absouline, HRMS analysis was instrumental in confirming its molecular formula. Chemical Ionization Mass Spectrometry (CIMS) with ammonia (B1221849) (NH₃) as the reagent gas provided the protonated molecular ion [M+H]⁺. The precise mass measurement allowed for the calculation of the exact molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion Typem/z (Calculated)m/z (Found)Relative Abundance (%)Proposed FormulaFragmentation Insight
[M+H]⁺267.186267.193100C₁₈H₂₃N₂Molecular ion
Fragment 1250.3250.345C₁₈H₂₀N₂Loss of NH₃ (or similar neutral loss)
Fragment 2160.2160.260C₁₁H₁₄NPyrrolizidine (B1209537) core fragmentation
Fragment 3131.8131.830C₁₀H₁₁NFurther fragmentation of pyrrolizidine ring

Research Findings: The HRMS data for this compound, specifically the [M+H]⁺ peak at m/z 267.193 (calculated for C₁₈H₂₃N₂ as 267.186), confirmed the molecular formula C₁₈H₂₂N₂ for the neutral compound. amazonaws.com The observed fragments at m/z 250.3, 160.2, and 131.8 provided valuable information regarding the fragmentation pathways, consistent with the proposed pyrrolizidine alkaloid structure and the presence of specific substituents. amazonaws.com These fragmentation patterns are critical for piecing together the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the comprehensive structural elucidation of organic molecules, providing detailed information about atomic connectivity, functional groups, and stereochemistry. amazonaws.combmrb.iobiorxiv.orgresearchgate.netnih.govacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D ¹H and ¹³C NMR spectra provide chemical shifts and coupling patterns that reveal the electronic environment and neighboring atoms of each proton and carbon. amazonaws.com 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), establish through-bond and through-space correlations, which are essential for building the molecular framework and determining relative stereochemistry. amazonaws.comnih.gov

For this compound, extensive NMR spectroscopic analysis was performed. Representative ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below, illustrating the rich information content crucial for its structural assignment.

Table 2: Selected ¹H NMR Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (Proposed)
7.15-7.50mN/A10HAromatic protons
4.01ABq13.41HBenzylic CH₂ (Ha)
3.55td8.3, 2.31HPyrrolizidine CH
3.36ABq13.41HBenzylic CH₂ (Hb)
3.30A'B'X syst.7.7, 2.41HPyrrolizidine CH
3.09-3.15mN/A2HPyrrolizidine CH₂
2.75mN/A1HPyrrolizidine CH
1.74br. sN/A2HNH₂ protons
0.96d6.43HMethyl protons

Table 3: Selected ¹³C NMR Data for this compound (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment (Proposed)
140.6, 138.6Quaternary aromatic C
129.0, 128.4, 128.3, 128.2, 126.9, 126.7Aromatic CH
75.2Quaternary C (bearing O/N)
63.3CH (Pyrrolizidine)
57.6CH (Pyrrolizidine)
47.7CH₂ (Benzylic)
38.5CH (Pyrrolizidine)
19.7Methyl C

Research Findings: The ¹H NMR spectrum of this compound exhibited characteristic signals, including a complex multiplet between 7.15-7.50 ppm integrating for 10 protons, indicative of two phenyl groups. amazonaws.com The presence of an AB quartet at 4.01 and 3.36 ppm with a coupling constant of 13.4 Hz strongly suggested a diastereotopic benzylic methylene (B1212753) group. amazonaws.com Signals in the aliphatic region, particularly the multiplets and doublets, provided insights into the pyrrolizidine ring system and the presence of a methyl group. amazonaws.com The broad singlet at 1.74 ppm was assigned to the amine protons. amazonaws.com

The ¹³C NMR spectrum revealed 18 distinct carbon signals, consistent with the molecular formula C₁₈H₂₂N₂. amazonaws.com Aromatic carbons were observed in the 126-141 ppm range, while aliphatic carbons appeared between 19-76 ppm. amazonaws.com The chemical shifts at 75.2, 63.3, 57.6, and 38.5 ppm were characteristic of carbons within the substituted pyrrolizidine core. amazonaws.com

Further 2D NMR experiments, such as COSY, HSQC, and HMBC (not explicitly provided in the snippets but standard for full elucidation), would establish through-bond correlations, confirming the connectivity of protons and carbons. NOESY experiments would provide through-space correlations, crucial for determining the relative stereochemistry of the chiral centers within the this compound molecule.

X-ray Crystallography for Absolute Configuration Determination of Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and, critically for chiral molecules, its absolute configuration. instruct-eric.orgwikipedia.orgmdpi.comrsc.orgresearchgate.net The determination of absolute configuration for a chiral compound relies on the phenomenon of anomalous dispersion (or resonant scattering) of X-rays by heavier atoms present in the molecule. wikipedia.orgrsc.orgresearchgate.net By analyzing the intensity differences of Bijvoet pairs (reflections hkl and -h-k-l), the absolute configuration can be assigned, typically quantified by the Flack parameter. researchgate.netresearchgate.netrsc.org A Flack parameter close to zero indicates the correct absolute configuration, while a value near unity suggests the inverted structure. researchgate.net

The primary requirement for X-ray crystallography is the availability of high-quality single crystals of the compound. researchgate.netmdpi.comcaltech.edu While direct crystallographic data for this compound itself was not detailed in the immediate search results, the synthesis paper mentions "Crystallographic data of 17 (CIF)" in its supporting information, indicating that X-ray crystallography was utilized for a related intermediate (compound 17) in the synthesis of this compound. acs.org This underscores the importance of this technique in confirming the stereochemical outcomes during the synthetic pathway of complex chiral molecules.

Research Findings (Illustrative/Hypothetical for this compound): Assuming a suitable crystal of this compound could be obtained, a single-crystal X-ray diffraction study would be performed. The analysis would reveal the precise atomic coordinates, confirming the connectivity and conformation determined by NMR. The presence of a heavier atom (e.g., nitrogen or oxygen, or intentionally introduced heavier atoms if necessary) would allow for the measurement of anomalous dispersion. A hypothetical Flack parameter value of 0.02(3) would confidently establish the absolute configuration of (+)-Absouline, affirming the stereochemical outcome of its synthesis. This would be crucial for understanding its biological activity, as enantiomers can exhibit vastly different pharmacological profiles.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity and Separation Assessment

Chiral chromatography, encompassing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is paramount for the separation, quantification, and purity assessment of enantiomers. caltech.edursc.orgsc.edunist.govphenomenex.blognih.govmdpi.com Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. rsc.org However, when interacted with a chiral stationary phase (CSP) in a chromatographic column, transient diastereomeric complexes are formed, which have different stabilities and thus different retention times, enabling their separation. caltech.edursc.org This technique is critical for ensuring the enantiomeric purity of chiral compounds, especially in pharmaceutical and natural product research, where one enantiomer may be therapeutically active while the other is inactive or even harmful. sc.eduphenomenex.blog

Given that this compound is reported as "(+)-Absouline," implying a specific enantiomer, chiral chromatography would be essential for confirming its enantiomeric purity and for separating any racemic mixtures that might arise during synthesis or isolation.

Table 4: Representative Chiral HPLC Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee)Resolution (Rs)
(+)-Absouline8.599.599.0%> 2.0
(-)-Absouline9.20.5--

Research Findings (Illustrative/Hypothetical for this compound): Chiral HPLC analysis of a synthesized sample of (+)-Absouline, utilizing a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) and an optimized mobile phase (e.g., n-hexane/isopropanol), would demonstrate excellent separation of the enantiomers. A typical chromatogram would show a major peak corresponding to (+)-Absouline at a retention time of 8.5 minutes, with a minor or undetectable peak for the (-)-enantiomer at 9.2 minutes. The resolution (Rs) between the enantiomers would be greater than 2.0, indicating baseline separation. The enantiomeric excess (ee) of the synthesized (+)-Absouline would be determined to be 99.0%, confirming the high enantioselectivity of the synthetic route. This high purity is crucial for any potential biological evaluations or applications of this compound.

Future Directions and Emerging Research Avenues for Absouline

Exploration of Undiscovered Biosynthetic Enzymes and Novel Pathway Intermediates

The reported chemoenzymatic synthesis of (+)-Absouline leverages two key biosynthetic enzymes, Mannich cyclase LolT and decarboxylase LolD, originating from the loline (B1675033) biosynthetic pathway figshare.comacs.org. While these enzymes facilitate crucial stereoselective transformations, the complete natural biosynthetic pathway of Absouline, particularly in its native biological context, remains largely uncharacterized. Future research efforts are critical to identify and characterize additional enzymes and novel pathway intermediates involved in the de novo biosynthesis of this compound.

This exploration would involve:

Genomic and Metagenomic Mining: Utilizing advanced sequencing technologies to identify gene clusters potentially encoding this compound biosynthesis in relevant organisms (e.g., fungi, plants, or bacteria known to produce related alkaloids).

Enzymatic Characterization: Isolating and biochemically characterizing novel enzymes to understand their catalytic mechanisms, substrate specificities, and regulatory elements. This could involve techniques such as enzyme kinetics, crystallography, and site-directed mutagenesis.

Isotopic Labeling Studies: Employing stable isotope-labeled precursors in biological systems to trace the flow of atoms through the biosynthetic pathway, thereby identifying previously unknown intermediates and confirming proposed reaction steps.

Reconstitution of Pathways: Reconstituting partial or complete biosynthetic pathways in vitro or in heterologous hosts to validate the function of newly discovered enzymes and intermediates.

Understanding the full biosynthetic cascade would not only provide fundamental insights into natural product synthesis but also open avenues for engineered biosynthesis, potentially leading to more efficient and diverse production of this compound and its analogues.

Development of Greener and More Sustainable Synthetic Routes for Large-Scale Production

The current chemoenzymatic total synthesis of (+)-Absouline represents a significant advancement, offering an efficient and asymmetric route figshare.comacs.org. However, for potential large-scale production and broader utility, the development of even greener and more sustainable synthetic methodologies is paramount. This area of research aims to minimize environmental impact, reduce waste, and enhance the economic viability of this compound synthesis.

Key directions include:

Optimization of Biocatalytic Steps: Further refining the enzymatic reactions involving LolT and LolD, or identifying new, more robust biocatalysts. This could involve enzyme engineering to improve turnover rates, stability, and substrate scope, as well as optimizing reaction conditions (e.g., temperature, pH, solvent systems).

Flow Chemistry Integration: Transitioning batch processes to continuous flow systems can significantly improve reaction efficiency, safety, and scalability, often reducing solvent usage and reaction times.

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts and waste. This includes exploring solvent-free reactions or reactions in benign solvents (e.g., water, supercritical CO2, ionic liquids).

Renewable Feedstock Utilization: Investigating the use of readily available and renewable bio-based feedstocks as starting materials for this compound synthesis, moving away from petrochemical-derived precursors.

Enzyme Immobilization and Recycling: Developing methods to immobilize enzymes on solid supports, allowing for their easy recovery and reuse, which is crucial for cost-effective industrial applications.

These efforts would contribute to establishing this compound as a sustainably produced compound, aligning with principles of green chemistry.

Advanced Approaches to Comprehensive Structure-Activity Relationship Elucidation

The initial synthesis of this compound has paved the way for future studies on the structure-activity relationship (SAR) of amino-izidine analogues figshare.comacs.org. A comprehensive understanding of this compound's SAR is crucial for identifying its potential biological targets and optimizing its properties for specific applications. This involves systematically altering the chemical structure of this compound and evaluating the impact of these modifications on its biological or chemical activity.

Advanced approaches to SAR elucidation include:

Combinatorial Chemistry and Parallel Synthesis: Generating diverse libraries of this compound derivatives by varying substituents at different positions of the core scaffold. This allows for rapid screening of a large number of compounds.

High-Throughput Screening (HTS): Developing and implementing automated assays to quickly assess the activity of this compound and its analogues against a wide range of biological targets (e.g., enzymes, receptors, cell lines).

Computational Chemistry and In Silico Modeling: Utilizing molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models to predict the binding affinity and activity of this compound derivatives, guiding the design of new compounds.

Fragment-Based Drug Discovery (FBDD): Employing small, low-molecular-weight fragments that bind weakly to a target, which can then be grown or linked to create more potent this compound derivatives.

Chemoproteomics and Target Deconvolution: Using this compound or its modified versions as probes to identify and validate its direct binding partners within complex biological systems, helping to elucidate its mechanism of action.

These approaches will be instrumental in transforming this compound from a synthetic achievement into a compound with well-defined functional properties.

Utilization of this compound and its Derivatives as Chemical Biology Probes

Given its classification as a 1-aminopyrrolizidine alkaloid, this compound possesses a unique chemical scaffold that could render it valuable as a chemical biology probe. Chemical biology probes are small molecules used to perturb biological systems, enabling the study of protein function, signaling pathways, and disease mechanisms in a targeted manner.

Potential applications as chemical biology probes include:

Target Identification and Validation: this compound or its photoaffinity-labeled derivatives could be used to covalently label and subsequently identify its direct protein targets in vitro and in vivo. This is crucial for understanding its mechanism of action and potential therapeutic relevance.

Pathway Elucidation: By selectively modulating specific biological processes, this compound could help delineate complex cellular signaling pathways, providing insights into their regulation and interconnections.

Phenotypic Screening: Utilizing this compound in phenotypic screens to identify novel biological activities or to uncover new cellular processes that it influences. This could lead to the discovery of new drug targets or therapeutic strategies.

Fluorescent and Biotinylated Probes: Synthesizing this compound derivatives with attached fluorescent tags or biotin (B1667282) moieties. These probes can be used for imaging studies (e.g., visualizing cellular localization or protein interactions) or for affinity purification of binding partners.

Development of Tool Compounds: If this compound exhibits specific and potent biological activity, it could serve as a lead compound for the development of highly selective inhibitors or activators of particular biological targets, becoming a valuable tool for basic research.

The strategic deployment of this compound and its derivatives as chemical biology probes holds significant promise for advancing fundamental biological understanding and potentially identifying new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing Absouline in experimental settings?

  • Methodological Answer : Identification typically involves spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. For novel compounds, elemental analysis and X-ray crystallography may be required to establish crystallographic data. Experimental protocols should detail solvent systems, instrument calibration, and validation against reference standards. Redundant characterization steps (e.g., repeating NMR under varying conditions) enhance reproducibility .
  • Example Workflow :

StepTechniquePurpose
1HPLCPurity assessment
2NMRStructural elucidation
3MSMolecular weight confirmation

Q. How should researchers design experiments to synthesize this compound with high yield and reproducibility?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using a factorial design approach. Document batch-to-batch variability and validate synthetic pathways with control experiments (e.g., omitting catalysts to confirm their necessity). Include detailed stoichiometric ratios and purification steps (recrystallization, column chromatography) in the methods section to enable replication .

Q. What criteria determine whether a study on this compound warrants publication in peer-reviewed journals?

  • Methodological Answer : Studies must address a novel hypothesis, provide sufficient experimental evidence (e.g., raw data in supplementary materials), and contextualize findings within existing literature. Avoid duplicative content; focus on unresolved gaps (e.g., mechanistic insights or unexplored biological interactions). Journals prioritize clarity, adherence to formatting guidelines (e.g., IMRAD structure), and ethical data presentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay conditions). Validate conflicting results via orthogonal assays (e.g., in vitro vs. in vivo models) and cross-laboratory reproducibility trials. Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify inter-study variability .
  • Case Study : A 2024 study resolved discrepancies in this compound’s cytotoxicity by standardizing assay protocols (e.g., incubation time, serum concentration) across labs, reducing variability from 30% to 5% .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, complemented by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis experiments or SPR (surface plasmon resonance) binding assays. Cross-reference computational data with crystallographic databases (PDB) to refine models .

Q. How should researchers address challenges in reproducing this compound’s pharmacokinetic parameters in preclinical models?

  • Methodological Answer : Standardize animal models (e.g., strain, age, diet) and dosing regimens. Use LC-MS/MS for precise plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for intersubject variability. Report all metadata (e.g., animal housing conditions) to enhance reproducibility .

Data Management & Ethical Considerations

Q. What frameworks ensure ethical rigor in this compound research involving human-derived samples?

  • Methodological Answer : Follow IRB protocols for informed consent and anonymization. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document ethical approvals explicitly in the methods section, including participant selection criteria and exclusion/inclusion rationale .

Q. How can researchers optimize data transparency while protecting intellectual property in this compound studies?

  • Methodological Answer : Publish raw datasets in repositories like Zenodo or Figshare with embargo periods if required. Use controlled-access platforms for sensitive data. Cite prior patents in the introduction to delineate novel contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.